![molecular formula C18H17N3O3 B5578166 3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)

3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

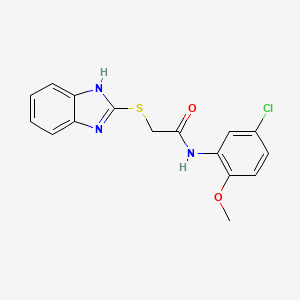

Quinazolinone derivatives are a significant class of heterocyclic compounds that have attracted attention due to their wide range of biological activities and applications in medicinal chemistry. The synthesis and characterization of these compounds, including "3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone," involve complex chemical reactions and detailed structural analysis.

Synthesis Analysis

The general synthesis of quinazolinone derivatives involves several steps, including the formation of the quinazolinone nucleus through cyclization reactions and subsequent modifications to introduce various functional groups. For example, Kornet, Varia, and Beaven (1984) detailed the synthesis of 3-amino-3,4-dihydro-2(1H)-quinazolinones from ethyl chloroformate and o-aminobenzylhydrazines, showcasing the variety of synthetic pathways available for constructing the quinazolinone core (Kornet, M. J., Varia, T., & Beaven, W., 1984).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by the quinazolinone nucleus, a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as NMR and X-ray crystallography are often employed to elucidate the structure and confirm the positions of substituents on the quinazolinone framework.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that modify their structure and properties. Smith et al. (1996) demonstrated the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, followed by reaction with electrophiles to produce 2-substituted derivatives, highlighting the reactivity of the quinazolinone nucleus towards functionalization (Smith, Keith et al., 1996).

科学的研究の応用

Organic Synthesis and Chemical Properties

One-Pot Synthesis Approaches : Quinazolinone derivatives, akin to 3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been synthesized through various one-pot reactions, highlighting their significance in organic synthesis. For instance, the one-pot synthesis of triazolo/benzimidazolo quinazolinone derivatives using molecular iodine showcases a methodology that emphasizes environmental acceptability, cost-effectiveness, and efficiency without the need for chromatographic separation (Puligoundla et al., 2013).

Metal-Free Synthetic Methods : An efficient metal-free synthesis method for 2-amino-substituted-4(3H)-quinazolinones has been developed, which involves the reaction of 2-aminobenzamide derivatives with carbonimidic dibromides. This process highlights the potential for greener and more sustainable approaches in the synthesis of complex quinazolinone compounds, offering good to excellent yields without the need for heavy metal catalysts (Mirza, 2016).

Pharmacological and Biological Applications

Antioxidant Activity : The antioxidant properties of quinazolinone derivatives have been extensively studied. Compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one have shown significant antioxidant activity, demonstrating their potential as effective scavengers against free radicals. This suggests their possible use in the development of new antioxidant agents, which could play a role in combating oxidative stress-related diseases (Al-azawi, 2016).

Anticonvulsant Properties : Some 3-amino-3,4-dihydro-2(1H)-quinazolinones exhibit anticonvulsant activity, as evidenced by their performance in maximal electroshock (MES) and pentylenetetrazole (sc Met) seizure threshold tests. This highlights the potential of certain quinazolinone derivatives in the development of anticonvulsant medications (Kornet et al., 1984).

Material Science and Catalysis

Catalytic Applications : The synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, derived from a quinazoline Schiff base ligand, have shown promising catalytic activities. This complex has been utilized in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrating the potential application of quinazolinone derivatives in catalysis and material science (Ebrahimipour et al., 2018).

特性

IUPAC Name |

3-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-20-15-9-5-4-8-14(15)18(22)21(12)19-11-13-7-6-10-16(23-2)17(13)24-3/h4-11H,1-3H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBOPPFPDFXGSG-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)

![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)